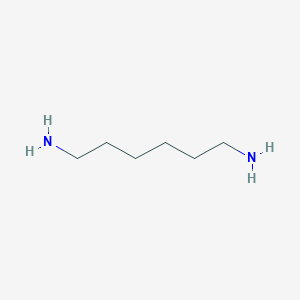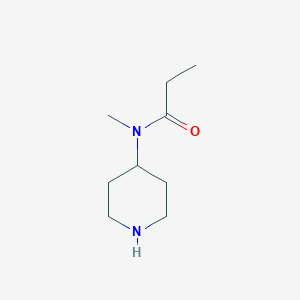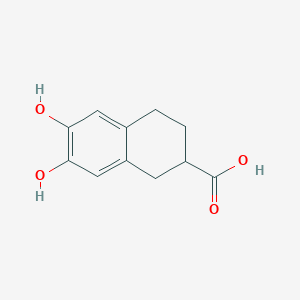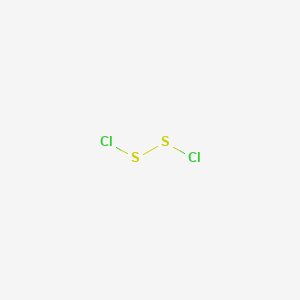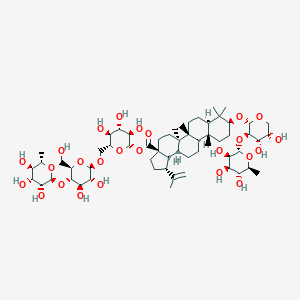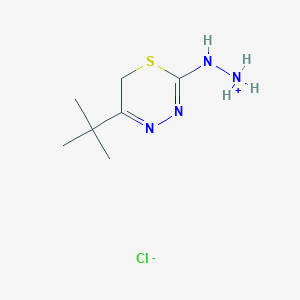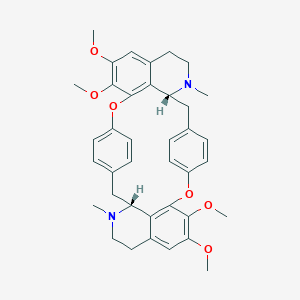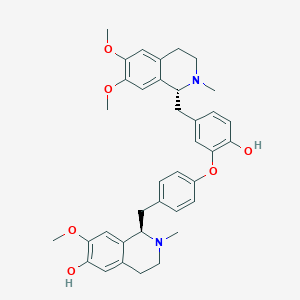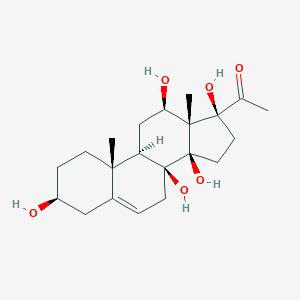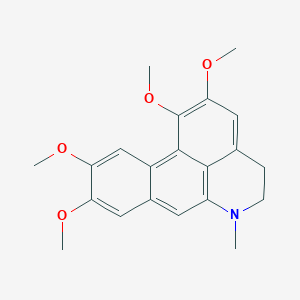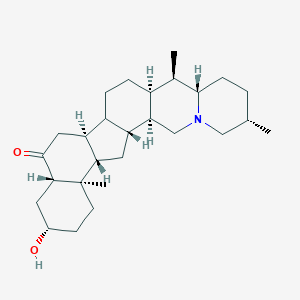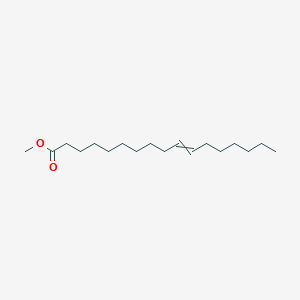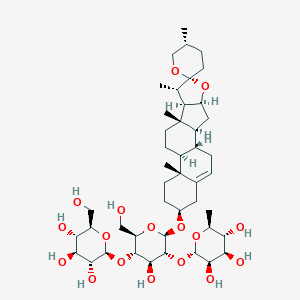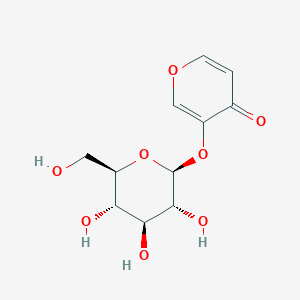
エリエロシド
概要
説明
エイレロシドは、植物エイレロン・ブレビスカプスから抽出された天然化合物です。 グルコースの誘導体であり、強力な抗酸化特性とフリーラジカルを捕捉する能力で知られています 。 この化合物は、分子式C₁₁H₁₄O₈、分子量274.22 g/molを持ちます .
科学的研究の応用
Erigeroside has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: Investigated for its antioxidant properties and its role in protecting cells from oxidative stress.
Medicine: Studied for its potential therapeutic effects in treating conditions such as stroke, Alzheimer’s disease, and other neurodegenerative disorders
Industry: Used in the development of natural antioxidant formulations for food and cosmetic industries.
作用機序
エイレロシドは、主にその抗酸化活性によって効果を発揮します。それはフリーラジカルを捕捉し、細胞内の酸化ストレスを軽減します。この化合物は、酸化ストレス経路に関与する酵素など、さまざまな分子標的に作用します。 また、血液脳関門の保護に関与するROS/RNS-MMPs-TJs経路などのシグナル伝達経路を調節することもあります .
生化学分析
Biochemical Properties
Erigeroside plays a significant role in biochemical reactions, particularly due to its antioxidant capabilities. It interacts with various enzymes and proteins, including those involved in oxidative stress pathways. For instance, Erigeroside has been shown to inhibit the activity of enzymes like inducible nitric oxide synthase (iNOS) and matrix metalloproteinase-9 (MMP-9), which are crucial in the regulation of oxidative stress and inflammation . These interactions help in reducing the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells from oxidative damage.
Cellular Effects
Erigeroside exerts several effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, Erigeroside can modulate the PI3K-Akt signaling pathway, which is essential for cell survival and proliferation . Additionally, it affects the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with oxidative damage. Erigeroside’s impact on cellular metabolism includes the regulation of glucose uptake and utilization, which is vital for maintaining cellular energy balance.
Molecular Mechanism
At the molecular level, Erigeroside exerts its effects through various mechanisms. It binds to specific biomolecules, leading to the inhibition or activation of enzymes. For instance, Erigeroside inhibits the synthesis of iNOS and the activation of MMP-9, thereby reducing the degradation of tight junction proteins like claudin-5 . This inhibition helps in maintaining the integrity of the blood-brain barrier and protecting neurons from ischemic injury. Additionally, Erigeroside’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Erigeroside have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that Erigeroside remains stable under various conditions, retaining its antioxidant properties over extended periods . Long-term exposure to Erigeroside has been observed to enhance cellular resilience to oxidative stress, indicating its potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of Erigeroside vary with different dosages in animal models. At lower doses, Erigeroside exhibits protective effects against oxidative stress and inflammation. At higher doses, it may lead to adverse effects, including toxicity and disruption of cellular functions . Studies have identified threshold doses that maximize the beneficial effects of Erigeroside while minimizing potential toxicity, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
Erigeroside is involved in several metabolic pathways, particularly those related to oxidative stress and inflammation. It interacts with enzymes like iNOS and MMP-9, modulating their activity to reduce the production of ROS and RNS . Additionally, Erigeroside influences metabolic flux by regulating the uptake and utilization of glucose, thereby maintaining cellular energy balance and reducing oxidative damage.
Transport and Distribution
Within cells and tissues, Erigeroside is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites where it exerts its antioxidant effects . The distribution of Erigeroside within tissues is crucial for its therapeutic efficacy, as it ensures that the compound reaches areas affected by oxidative stress and inflammation.
Subcellular Localization
Erigeroside’s subcellular localization plays a vital role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, Erigeroside accumulates in mitochondria, where it helps in reducing mitochondrial oxidative stress and maintaining cellular energy production. This localization is essential for its protective effects against oxidative damage and inflammation.
準備方法
合成経路と反応条件
エイレロシドは化学的方法で合成できますが、一般的には天然源から抽出されます。 合成経路には、適切なアグリコンをグルコースと制御された条件下でグリコシル化することが含まれます .
工業的製造方法
エイレロシドの工業的製造は、一般的にエイレロン・ブレビスカプスの全草からの抽出を行います。 植物材料を溶媒抽出にかけ、カラムクロマトグラフィーなどの精製プロセスで化合物を単離します .
化学反応の分析
反応の種類
エイレロシドは、次のようなさまざまな化学反応を起こします。
酸化: エイレロシドは酸化されて、さまざまな酸化生成物を形成することができます。
還元: この化合物は、特定の条件下で還元されて、還元された誘導体を生成することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。
生成される主な生成物
これらの反応から生成される主な生成物には、酸化誘導体、エイレロシドの還元形、さまざまな官能基を持つ置換化合物などがあります .
科学研究の応用
エイレロシドは、科学研究において幅広い用途があります。
化学: グリコシル化反応と炭水化物化学の研究におけるモデル化合物として使用されます。
生物学: 抗酸化特性とその酸化ストレスから細胞を保護する役割について調査されています。
類似化合物との比較
類似化合物
スクテラレイン-7-O-β-D-グルクロン酸: エイレロン属に見られる別の化合物で、同様の抗酸化特性を持ちます。
クロロゲン酸: さまざまな植物に含まれるフェノール化合物で、抗酸化活性があります。
カフェオイルキナ酸: 抗酸化作用と抗炎症作用を持つ化合物のグループ
エイレロシドの独自性
エイレロシドは、その特異的なグリコシル化パターンと強力な抗酸化活性により、ユニークな化合物です。 フリーラジカルの捕捉と細胞の酸化損傷からの保護に特に効果的であるため、研究と産業用途の両方で貴重な化合物となっています .
特性
IUPAC Name |
3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O8/c12-3-6-8(14)9(15)10(16)11(18-6)19-7-4-17-2-1-5(7)13/h1-2,4,6,8-12,14-16H,3H2/t6-,8-,9+,10-,11+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBPBADGYXFZSW-ZHVGPZTNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C(C1=O)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC=C(C1=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30974649 | |
| Record name | 4-Oxo-4H-pyran-3-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30974649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59219-76-0 | |
| Record name | Erigeroside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059219760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Oxo-4H-pyran-3-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30974649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is erigeroside and where is it found?
A: Erigeroside is a natural compound classified as a pyromeconic acid derivative. It is primarily found in plants belonging to the Erigeron genus, such as Erigeron breviscapus, Erigeron annuus, and Aster souliei. [, , ].
Q2: What are the known pharmacological activities of erigeroside?
A2: Erigeroside has demonstrated several promising pharmacological activities, including:
- Inhibition of platelet aggregation: Erigeroside significantly inhibits platelet aggregation induced by adenosine diphosphate (ADP) in vitro. [, ]
- Improvement of microcirculation: It can accelerate blood flow in arterioles and venules, relieving microcirculatory disturbances. []
- Protection against cerebral ischemia-reperfusion injury: Studies in rat models suggest a protective effect against cerebral ischemia-reperfusion injury, potentially due to its antioxidant and free radical scavenging properties. [, ]
- Potential antihypertensive effects: Erigeroside is a component of traditional Chinese medicine formulations used to treat hypertension, and studies suggest it may contribute to improving blood pressure and arterial function. []
Q3: What is the structure of erigeroside?
A: Erigeroside is a glucoside of pyromeconic acid. Its full chemical name is 3-hydroxy-4H-pyran-4-one 3-O-β-D-glucopyranoside. []
Q4: Are there any analytical methods for quantifying erigeroside in plant material or formulations?
A: Yes, researchers have developed methods using Ultra-High Performance Liquid Chromatography (UPLC) coupled with Photodiode Array Detection (PDA) for the quantification of erigeroside in Erigeron breviscapus. [, ]
Q5: How does erigeroside exert its protective effects against cerebral ischemia-reperfusion injury?
A: While the exact mechanisms are still under investigation, studies suggest that erigeroside's antioxidant and free radical scavenging properties may play a crucial role in protecting against cerebral ischemia-reperfusion injury. [, ] Further research is needed to fully elucidate the underlying molecular pathways involved.
Q6: What other compounds are often found alongside erigeroside in Erigeron species?
A6: Erigeron species are known to contain various other bioactive compounds, including:
- 3-hydroxy-4-pyranone: A precursor to erigeroside, also exhibiting platelet aggregation inhibition and microcirculation improvement properties. []
- Caffeic acid derivatives: Such as chlorogenic acid, neochlorogenic acid, and dicaffeoylquinic acids, known for their antioxidant and anti-inflammatory activities. [, ]
- Flavonoids: Like scutellarin and apigenin, often associated with antioxidant, anti-inflammatory, and vasodilatory effects. [, ]
Q7: Has erigeroside been investigated for its thrombin inhibitory activity?
A: Yes, a recent study utilizing thrombin-immobilized magnetic nanoparticles coupled with UPLC and mass spectrometry identified erigeroside as a potential thrombin inhibitor present in Erigeron breviscapus extract. [] This finding suggests erigeroside could contribute to the plant's traditional use in treating cardiovascular diseases.
Q8: Are there any known structure-activity relationships for erigeroside or related compounds?
A: While specific structure-activity relationships for erigeroside require further investigation, studies on related compounds like nitrogen-containing analogues of erigeroside suggest that modifications to the pyrone ring structure can impact biological activity, particularly cytotoxicity. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


